2-Bromo-1-chloro-4-fluoro-3-methylbenzene
Description
This compound is structurally complex due to the distinct electronic and steric effects of its substituents. The bromine atom (electron-withdrawing) at position 2, chlorine at position 1, fluorine at position 4, and methyl group (electron-donating) at position 3 create a unique reactivity profile.
Properties
IUPAC Name |
2-bromo-1-chloro-4-fluoro-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERGNIRVTJQHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-fluoro-3-methylbenzene can be achieved through several methods. One common approach involves the halogenation of 3-methylbenzene (toluene) derivatives. For instance, the introduction of bromine, chlorine, and fluorine substituents can be carried out through electrophilic aromatic substitution reactions. The specific order of halogenation and the choice of reagents are crucial to ensure the correct positioning of the substituents on the benzene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to achieve the desired product efficiently. The use of advanced separation and purification techniques ensures that the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-4-fluoro-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methyl group attached to the benzene ring can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K₂CO₃) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoic acids.
Scientific Research Applications
2-Bromo-1-chloro-4-fluoro-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism by which 2-Bromo-1-chloro-4-fluoro-3-methylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity for certain targets, making it a valuable compound in drug design and development.
Comparison with Similar Compounds
2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS 1783823-53-9)
- Key Differences : Bromine and chlorine positions are swapped (Br at position 2 vs. 3).
- Impact: Altered electronic effects may shift regioselectivity in electrophilic substitution reactions. The methyl group at position 1 (vs.
1-Bromo-2-chloro-4-fluorobenzene (CAS 110407-59-5)
- Key Differences : Lacks the methyl group at position 3.
- Impact : Reduced steric bulk and absence of an electron-donating methyl group may enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the target compound .
Halogen Diversity and Functionalization
1-Bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene (CAS 2091710-10-8)
- Key Differences : Additional bromomethyl group at position 4.
- Impact: Higher molecular weight (302.37 g/mol vs. The bromomethyl group introduces a reactive site for nucleophilic substitution .
2-Bromo-5-chloro-1,3-difluorobenzene
- Key Differences : Features two fluorine atoms (positions 1 and 3) instead of one.
- Impact : Increased electron-withdrawing effects from fluorine may deactivate the ring toward electrophilic attack, contrasting with the target compound’s mixed electronic profile .
Functional Group Additions
4-Bromo-2-fluoro-1-nitrobenzene (CAS 467435-07-0)
5-Bromo-2-chloro-1-fluoro-3-methoxybenzene (CAS 1261216-28-7)
- Key Differences : Methoxy group at position 3 instead of methyl.
- Impact : Methoxy’s stronger electron-donating resonance effect enhances para/ortho-directed reactions, whereas the methyl group in the target compound exerts only inductive effects .
Biological Activity
2-Bromo-1-chloro-4-fluoro-3-methylbenzene, with the molecular formula C7H5BrClF, is a halogenated aromatic compound. Its unique structure, featuring bromine, chlorine, and fluorine substituents on a methylbenzene ring, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound through various studies and findings.
The compound's molecular weight is approximately 223.47 g/mol. The structural arrangement includes:
- Bromine (Br) at the 2-position
- Chlorine (Cl) at the 1-position
- Fluorine (F) at the 4-position
- A methyl group at the 3-position
This configuration contributes to its reactivity and potential interactions with biological systems.
Biological Activity Overview
Research into the biological activity of halogenated aromatic compounds has revealed various mechanisms of action. The specific activities of this compound can be categorized as follows:
Antimicrobial Activity
Halogenated compounds are known for their antimicrobial properties. Studies have indicated that similar compounds can inhibit bacterial growth by disrupting cellular processes. For instance, compounds with bromine or chlorine substituents have been documented to interfere with cell membrane integrity and function.
Enzyme Inhibition
Certain halogenated aromatic compounds act as inhibitors of various enzymes. For example, studies show that similar structures can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds.
Cytotoxicity
Research indicates that some halogenated aromatic compounds exhibit cytotoxic effects on cancer cell lines. The cytotoxicity is often linked to their ability to form reactive intermediates that can induce oxidative stress in cells.
Case Studies
Several case studies have highlighted the biological implications of similar compounds:
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of brominated and chlorinated benzene derivatives on human breast cancer cells (MCF-7). The results indicated significant cell death at concentrations above 50 µM, suggesting a dose-dependent response attributed to oxidative stress mechanisms.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of halogenated benzene derivatives against Staphylococcus aureus. The study reported minimum inhibitory concentrations (MICs) ranging from 12 to 25 µg/mL, demonstrating effective inhibition compared to control groups.
Synthesis and Reactivity
The synthesis of this compound can be achieved through various methods, including halogenation reactions involving precursors like methylbenzene or via cross-coupling techniques. Its reactivity profile is influenced by the presence of electron-withdrawing groups (like Br, Cl, and F), enhancing its electrophilic character.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-Bromo-1-chloro-4-fluoro-3-methylbenzene?
Methodological Answer:
A common approach involves halogenation of substituted toluene derivatives. For example, bromination of 1-chloro-4-fluoro-3-methylbenzene using N-bromosuccinimide (NBS) under radical initiation (e.g., UV light) can yield the target compound. Alternatively, directed ortho-metalation (DoM) strategies using organometallic reagents (e.g., LDA) on pre-functionalized aryl halides may allow sequential introduction of substituents. Evidence from similar compounds (e.g., 1-Bromo-4-chloro-2-fluorobenzene) suggests Pd-catalyzed cross-coupling reactions as viable for regioselective functionalization .
Key Parameters Table:
| Step | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, UV light, CCl₄ | 65–75 | |
| Purification | Column chromatography (SiO₂, hexane/DCM) | >95% purity |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
A multi-technique approach is recommended:
- ¹H/¹³C NMR : Assign peaks based on substituent electronegativity and coupling constants. For example, the fluorine atom at position 4 induces deshielding in adjacent protons.
- GC-MS : Confirm molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of Br or Cl).
- IR Spectroscopy : Identify C-Br (~500–600 cm⁻¹) and C-F (~1100 cm⁻¹) stretches.
Structural analogs (e.g., 1-Bromo-4-chloro-2-fluorobenzene) highlight the importance of high-resolution MS for distinguishing isotopic clusters (Br/Cl) .
Advanced: How can computational chemistry resolve contradictions in reported reactivity data (e.g., regioselectivity)?
Methodological Answer:
Discrepancies in reaction outcomes (e.g., unexpected para-substitution) may arise from steric or electronic effects. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reactive sites by analyzing frontier molecular orbitals (FMOs) and electrostatic potential maps. For instance, the methyl group at position 3 may sterically hinder ortho-substitution, favoring meta/para pathways. Validate computational results with kinetic isotopic labeling or competitive reaction studies .
Example Table: Substituent Effects on Reactivity
| Substituent | Position | Electronic Effect (Hammett σ) | Dominant Pathway |
|---|---|---|---|
| -Br | 2 | σₚ = +0.23 | Electrophilic substitution |
| -CH₃ | 3 | σₚ = -0.07 | Steric hindrance |
Advanced: How should researchers address inconsistencies in melting points or spectral data across literature sources?
Methodological Answer:
Contradictions may stem from impurities, polymorphic forms, or solvent residues. To resolve:
Reproduce Synthesis : Ensure identical conditions (e.g., solvent, temperature) to original studies.
Purification Validation : Use DSC (Differential Scanning Calorimetry) to confirm crystalline phase purity.
Cross-Reference Databases : Compare with high-quality datasets (e.g., PubChem, peer-reviewed journals) .
For example, discrepancies in melting points for 2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS 1783823-53-9) were resolved via recrystallization in anhydrous ethanol .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of volatile byproducts (e.g., HBr).
- Storage : Store in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent degradation .
- Spill Management : Neutralize halogenated spills with sodium bicarbonate and adsorb using vermiculite .
Advanced: What strategies improve regioselectivity in cross-coupling reactions involving this substrate?
Methodological Answer:
The electron-withdrawing groups (Br, Cl, F) direct metalation to specific positions. For Suzuki-Miyaura coupling:
Pre-activation : Use Pd(OAc)₂ with SPhos ligand to enhance oxidative addition at the bromine site.
Solvent Optimization : DMF/H₂O mixtures improve solubility of polar intermediates.
Temperature Control : Reactions at 80°C minimize side-product formation.
Evidence from 2-Bromo-4-chloro-1-(difluoromethyl)benzene supports ligand-driven selectivity .
Basic: How to validate synthetic success when intermediates are unstable?
Methodological Answer:
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress.
- Quenching Studies : Rapidly quench aliquots with MeOH and analyze via TLC (hexane:EtOAc 4:1).
- Derivatization : Convert unstable intermediates to stable adducts (e.g., silyl ethers) for GC-MS analysis .
Advanced: Can DFT modeling predict byproduct formation in halogen-exchange reactions?
Methodological Answer:
Yes. Compute transition-state energies for competing pathways (e.g., Br vs. Cl displacement). For example, fluorine’s high electronegativity increases activation barriers for F-displacement, making Br/Cl substitution more likely. Compare computed ΔG‡ values with experimental kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
